molecular formula C14H12FN5S B12140355 3-[(2-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole

3-[(2-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole

Cat. No.: B12140355
M. Wt: 301.34 g/mol
InChI Key: YXIOVELXHUQZAS-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structural formula:

    3-[(2-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole: C19H17FO2S\text{C}_{19}\text{H}_{17}\text{FO}_2\text{S}C19​H17​FO2​S

    .
  • It belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms.
  • The compound’s systematic name is 4-(3-fluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one .
  • It is also known by various other names, including Polmacoxib Impurity , Calcium acetate Impurity 4 , and FFM .
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and substituents present. For example, reduction of the carbonyl group could yield an alcohol, while halogenation could lead to aryl halides.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for medicinal chemistry and drug design.

      Biology and Medicine: It may exhibit biological activity, potentially as an anti-inflammatory or analgesic agent.

      Industry: Its applications could extend to materials science, such as in the development of novel polymers or catalysts.

  • Mechanism of Action

    • The exact mechanism remains to be fully elucidated, but it likely involves interactions with specific molecular targets.
    • Potential pathways could include inhibition of enzymes or modulation of cellular signaling pathways.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, you can compare this compound’s structure, properties, and reactivity with other 1,2,4-triazoles or related heterocycles.

    Properties

    Molecular Formula

    C14H12FN5S

    Molecular Weight

    301.34 g/mol

    IUPAC Name

    2-[5-[(2-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine

    InChI

    InChI=1S/C14H12FN5S/c1-20-13(12-8-16-6-7-17-12)18-19-14(20)21-9-10-4-2-3-5-11(10)15/h2-8H,9H2,1H3

    InChI Key

    YXIOVELXHUQZAS-UHFFFAOYSA-N

    Canonical SMILES

    CN1C(=NN=C1SCC2=CC=CC=C2F)C3=NC=CN=C3

    Origin of Product

    United States

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